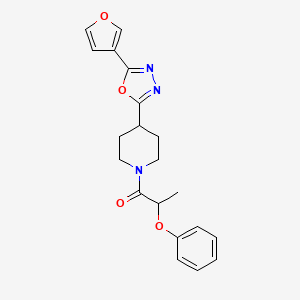![molecular formula C26H30N2O3 B2826221 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361824-05-5](/img/structure/B2826221.png)
1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenoxypiperidine moiety, which is known for its diverse biological activities. The structure of this compound includes a piperidine ring substituted with phenyl and phenoxy groups, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the acylation of piperidine derivatives with appropriate acylating agents such as benzoyl chloride or methacrylic anhydride. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of automated reactors to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(4-Bromobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one: A similar compound with bromobenzyl and chlorophenyl groups, known for its biological activity.
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one: Another related compound with methoxy and nitro substituents, studied for its pharmacological properties.
Uniqueness
1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its phenoxypiperidine moiety is particularly significant for its potential therapeutic applications.
Propiedades
IUPAC Name |
1-[4-(4-phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-2-24(29)27-19-15-26(16-20-27,21-9-5-3-6-10-21)25(30)28-17-13-23(14-18-28)31-22-11-7-4-8-12-22/h2-12,23H,1,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMODABYIPDCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)
![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride](/img/structure/B2826151.png)
![5-amino-2-[(2-chloro-5-nitrophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2826152.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2826155.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2826157.png)
![3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2826158.png)


